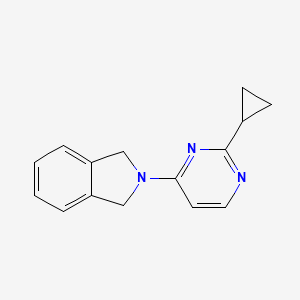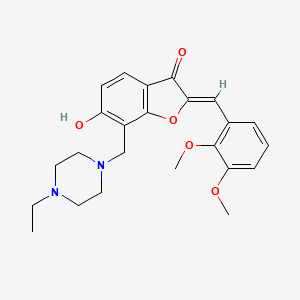![molecular formula C13H24N2 B2712665 1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine CAS No. 155206-41-0](/img/structure/B2712665.png)
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine is a unique chemical compound with the empirical formula C13H24N2 . It is a part of the cyclohexyl-octahydropyrrolo[1,2-a]pyrazine (COPP) chemotype .
Synthesis Analysis
The synthesis of this compound and its derivatives has been explored in various studies. For instance, one study identified the COPP chemotype as inhibitory toward human N-Myristoyltransferase-1 (NMT-1) from a pool of approximately 16,000 diverse compounds .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrrole ring and a pyrazine ring . The molecular weight of this compound is 208.34 .Chemical Reactions Analysis
This compound has been found to inhibit human NMT-1, with IC50 values ranging from 6 μM to millimolar concentrations .Physical And Chemical Properties Analysis
This compound is a solid compound . Its molecular formula is C13H24N2, and it has a molecular weight of 208.34 .Aplicaciones Científicas De Investigación
Anticancer Agents
1-Cyclohexyloctahydropyrrolo[1,2-a]pyrazine and its derivatives have been investigated for potential anticancer properties. For instance, imidazo[4,5-c]pyridines and imidazo[4,5-b]pyridines, related to this compound, are identified as mitotic inhibitors with significant antitumor activity in mice. This highlights their potential use in cancer therapy (Temple, Rose, Comber, & Rener, 1987).
Chemical Synthesis and Reactivity
Studies have delved into the synthesis and reactivity of this compound derivatives. For example, research on pyrrolodiazines has explored the structure and chemistry of 3,4-dihydropyrrolo[1,2-a]pyrazine, including its reactivity in inter- and intramolecular 1,3-dipolar cycloadditions (Mínguez et al., 1997).
Pharmaceutical Formulations
The compound's structural features have been studied in detail, such as in the crystal structure analysis of Telaprevir, which is a derivative containing the this compound framework. This research aids in understanding its potential in pharmaceutical formulations (Gelbrich, Kahlenberg, Langes, & Griesser, 2013).
DNA Binding Properties
Pyrazine derivatives, including this compound, have been evaluated for their DNA binding properties. For instance, a study on pyrazine-based DNA binders investigated the interaction of these compounds with DNA, which is crucial for understanding their potential therapeutic applications (Mech-Warda et al., 2022).
Organic Synthesis
This compound is a valuable compound in organic synthesis. Research has shown its utility in the synthesis of various chemical structures, such as in tandem [4+1+1] annulation approaches to create complex organic molecules (Dagar, Bae, Lee, & Kim, 2019).
Chiral Synthesis
The compound has also been used in chiral synthesis, particularly in the creation of enantioselective compounds. This is exemplified in the asymmetric hydrogenation of heterocyclic imines to produce chiral tetrahydropyrrolo[1,2-a]pyrazines (Hu, Chen, Zhai, & Zhou, 2018).
Optical and Thermal Properties
This compound derivatives have been studied for their optical and thermal properties, which is significant for applications in materials science and optoelectronics (Meti, Lee, Yang, & Gong, 2017).
Anti-Inflammatory Activity
There is also research into the anti-inflammatory potential of pyrrolo[1,2-A]pyrazines, a category that includes this compound derivatives. These studies highlight their potential as therapeutic agents in treating inflammation-related conditions (Zhou et al., 2013).
Mecanismo De Acción
Target of Action
It is known that pyrrolopyrazine derivatives, which include 1-cyclohexyloctahydropyrrolo[1,2-a]pyrazine, have exhibited a wide range of biological activities .
Biochemical Pathways
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may interact with multiple pathways .
Result of Action
It is known that pyrrolopyrazine derivatives can exhibit various biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Propiedades
IUPAC Name |
1-cyclohexyl-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2/c1-2-5-11(6-3-1)13-12-7-4-9-15(12)10-8-14-13/h11-14H,1-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWGJYRYPRGQACU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2C3CCCN3CCN2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)


![Isobutyl 1,3,7-trimethyl-2,4-dioxo-5-(thiophen-2-yl)-1,2,3,4,5,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2712593.png)

![2-[(2,6-Dichlorophenyl)methyl]-4,7-dimethyl-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2712598.png)

![(5-Chlorothiophen-2-yl)(4-((4-methylbenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2712601.png)
![1-ethyl-2-oxo-N-(pyrimidin-2-yl)-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2712602.png)

